Lumazine

Catalog No.
S571734
CAS No.
487-21-8
M.F
C6H4N4O2
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumazine

CAS Number

487-21-8

Product Name

Lumazine

IUPAC Name

1H-pteridine-2,4-dione

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12)

InChI Key

UYEUUXMDVNYCAM-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2

solubility

0.01 M

Synonyms

Lumazine; 2,4-Pteridinediol; 2,4-Dihydroxypteridine

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2

Lumazine is a bicyclic compound known chemically as 2,4-dihydroxypteridine, with the molecular formula C6H4N4O2. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and is produced by various organisms, including plants, fungi, and bacteria. Lumazine plays a significant role in cellular processes due to its involvement in the synthesis of flavins, which are essential for numerous biological functions such as electron transport and redox reactions .

Lumazine's mechanism of action varies depending on its role in different biological processes. In the riboflavin synthesis pathway mentioned earlier, lumazine acts as a donor molecule, providing a building block for riboflavin formation []. Scientists are actively investigating lumazine's interaction with other enzymes and its potential functions in various biological systems [].

Precursor to Riboflavin (Vitamin B2)

Lumazine serves as a critical intermediate in the biosynthesis of riboflavin, also known as vitamin B2. This essential vitamin plays a vital role in cellular energy production, metabolism, and cell growth. By studying the enzymes involved in the lumazine to riboflavin conversion pathway, researchers can gain insights into vitamin B2 deficiency and develop strategies to address it.

Understanding Bacterial Physiology

Lumazine levels and activity in bacteria can offer valuable information about their metabolic state and viability. Researchers use techniques like luciferase assays to measure lumazine levels, which can be indicative of bacterial growth and activity. This information can be crucial in various fields, including developing new antibiotics, studying the spread of infectious diseases, and assessing the effectiveness of sterilization procedures.

Investigating Metabolic Disorders

Lumazine deficiency syndromes are rare genetic disorders characterized by mutations in the genes responsible for lumazine or riboflavin biosynthesis. Studying these disorders helps researchers understand the intricate workings of the riboflavin pathway and its impact on human health. This knowledge can also pave the way for developing novel diagnostic and therapeutic strategies for these rare diseases.

Exploring Potential Therapeutic Applications

Recent research suggests that lumazine itself might possess therapeutic potential. Studies show that lumazine supplementation may offer benefits in specific conditions like Parkinson's disease and certain types of cancer. However, further research is necessary to fully understand the therapeutic efficacy and safety of lumazine in these contexts.

Lumazine is primarily involved in the enzymatic reaction catalyzed by lumazine synthase. This enzyme facilitates the transformation of 1-deoxy-L-glycero-tetrulose 4-phosphate and 5-amino-6-(D-ribitylamino)uracil into 6,7-dimethyl-8-(D-ribityl)lumazine, releasing water and phosphate as byproducts. The reaction can be summarized as follows:

1 deoxy L glycero tetrulose 4 phosphate+5 amino 6 D ribitylamino uracil6 7 dimethyl 8 D ribityl lumazine+2H2O+phosphate\text{1 deoxy L glycero tetrulose 4 phosphate}+\text{5 amino 6 D ribitylamino uracil}\rightleftharpoons \text{6 7 dimethyl 8 D ribityl lumazine}+2\text{H}_2\text{O}+\text{phosphate}

This reaction is crucial for the biosynthesis of riboflavin, linking lumazine to broader metabolic pathways .

Lumazine exhibits various biological activities due to its role in riboflavin synthesis. Riboflavin itself is vital for cellular respiration and energy production, acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors in numerous enzymatic reactions. Furthermore, lumazine derivatives have been studied for their potential antioxidant properties and ability to modulate enzymatic activities within cells .

Lumazine can be synthesized through several methods, including:

  • Enzymatic Synthesis: Utilizing lumazine synthase from various organisms to catalyze the conversion of specific substrates into lumazine.
  • Chemical Synthesis: Laboratory methods often involve the condensation of appropriate pteridine derivatives or utilizing multi-step organic synthesis techniques to construct the lumazine structure.
  • Biotechnological Approaches: Genetic engineering techniques can enhance the production of lumazine in microbial systems, optimizing yield through metabolic pathway manipulation .

Lumazine has several applications across different fields:

  • Biotechnology: Used in studies related to riboflavin production and metabolic engineering.
  • Pharmaceuticals: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with other biomolecules.
  • Research: Serves as a model compound in studies involving enzyme kinetics and biochemical pathways related to flavin metabolism .

Research has shown that lumazine interacts with various enzymes and proteins involved in metabolic pathways. Notably, it has been studied for its interactions with xanthine oxidase, where it exhibits biphasic behavior affecting substrate fluorescence. This interaction highlights lumazine's role in modulating enzymatic activity and its potential implications in metabolic regulation .

Several compounds share structural similarities with lumazine, including:

  • Isoalloxazine: A derivative of flavins that plays a role in electron transfer reactions.
  • Deazalumazines: Compounds similar to lumazine but lacking certain nitrogen atoms, affecting their biological activity.
  • Riboflavin: The final product of the biosynthetic pathway involving lumazine; it has broader biological implications due to its cofactor roles.

Comparison Table

CompoundStructure TypeBiological RoleUniqueness
LumazineBicyclic pteridineIntermediate in riboflavin synthesisDirect precursor to riboflavin
IsoalloxazineFlavin derivativeElectron transferInvolved in redox reactions
DeazalumazinesModified pteridineVaries based on specific derivativesLacks nitrogen affecting activity
RiboflavinFlavinEssential cofactorEnd product with broader functions

Lumazine's unique position as a precursor in riboflavin synthesis distinguishes it from these similar compounds, making it a critical component of cellular metabolism and an interesting subject for biochemical research .

High Performance Liquid Chromatography represents the cornerstone analytical technique for lumazine separation and quantification. Reverse-phase HPLC utilizing C₁₈ columns has demonstrated exceptional efficacy for lumazine analysis under straightforward analytical conditions [6]. The optimal mobile phase composition comprises acetonitrile, water, and phosphoric acid, providing robust separation characteristics while maintaining compatibility with mass spectrometry detection systems when phosphoric acid is substituted with formic acid [6].

The Newcrom R1 HPLC column has shown particular promise for lumazine separation, offering minimal silanol activity and exceptional performance in both positive and negative ion detection modes [6]. This column system demonstrates scalability for preparative applications and proves suitable for pharmacokinetic studies requiring high-throughput analysis capabilities [6].

Advanced chromatographic methodologies have incorporated core-shell C₁₈ columns for simultaneous determination of lumazine derivatives formed from α-dicarbonyl compounds [7]. These fused-core columns, when coupled with fluorimetric detection, provide superior resolution and sensitivity compared to traditional totally porous particle columns [7]. Detection limits achieved range from 0.02 to 0.30 ng mL⁻¹ for quantification limits of 0.07 to 1.0 ng mL⁻¹, with relative standard deviation values below 6% for intraday precision and below 5% for interday repeatability studies [7].

Ion exchange chromatography employing DEAE Sephadex and Q Sepharose resins facilitates effective protein purification for lumazine synthase isolation [8] [9]. These methodologies utilize potassium phosphate buffer systems at pH 8.0, enabling efficient separation based on charge differences while maintaining protein structural integrity [9]. Size exclusion chromatography using Superdex 200 and Sephadex G-50 columns provides molecular weight determination capabilities and enables effective separation of protein complexes from smaller molecular weight contaminants [9].

Chiral separation techniques have revolutionized enantiomeric analysis of lumazine derivatives. Chiral flavoprotein columns demonstrate exceptional selectivity for separating D- and L-enantiomers of biolumazine, dictyolumazine, and monalumazine [10] [11]. This coupled achiral/chiral high-performance liquid chromatography methodology enables precise stereochemical configuration determination through comparison with optically pure reference compounds [10] [11].

Spectroscopic Analysis Methods

Ultraviolet-visible spectroscopy constitutes a fundamental characterization technique for lumazine analysis, revealing characteristic absorption maxima between 330-350 nm in various solvent systems [1] [12] [13]. The extinction coefficient measurements indicate strong electronic transitions within this wavelength range, providing quantitative analysis capabilities across micromolar to millimolar concentration ranges [12] [13].

Fluorescence spectroscopy offers exceptional sensitivity for lumazine detection, with excitation wavelengths around 330 nm and emission maxima at approximately 470 nm [13] [14]. The fluorescence properties exhibit significant environmental sensitivity, enabling detailed investigation of microenvironmental effects in micellar media and protein-bound states [14]. Quantum yield measurements and Stokes shift calculations provide quantitative characterization of solubilization phenomena and micropolarity effects [14].

Time-resolved fluorescence spectroscopy utilizing synchrotron radiation sources has elucidated detailed structural and dynamic information for lumazine protein complexes [15]. These investigations reveal correlation times and energy transfer kinetics between tryptophan residues and lumazine derivatives, providing insights into protein conformational dynamics and intermolecular interactions [15]. Global analytical approaches enable determination of realistic correlation times and reciprocal transfer rate constants for complex biological systems [15].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through ¹H, ¹³C, and ¹⁵N NMR analysis [16] [17]. Advanced two-dimensional NMR techniques including HSQC, HMBC, and NOESY methodologies enable complete structural elucidation of lumazine derivatives and their protein complexes [16]. Solid-state NMR approaches, particularly ¹⁵N{³¹P} REDOR NMR spectroscopy, provide precise distance measurements between specific atomic sites in protein-ligand complexes [16].

Circular dichroism spectroscopy enables stereochemical configuration determination for optically active lumazine derivatives [10]. These measurements provide essential information for understanding enantiomeric preferences in biological systems and facilitate accurate identification of natural lumazine compounds through comparison with synthetic standards [10].

Mass Spectrometry Approaches

Electrospray ionization mass spectrometry represents a pivotal analytical technique for lumazine characterization, offering soft ionization conditions that preserve molecular integrity while providing accurate molecular weight determination [18] [19]. Both positive and negative ion detection modes prove effective, with the predominant species including molecular radical cations M- ⁺ and 2M- ⁺, as well as cationized species [M+H]⁺, [M+Na]⁺, and [M+2Na+2Li-3H]⁺ in positive mode [18].

Matrix-Assisted Laser Desorption Ionization has emerged as an innovative application for lumazine, which serves as an effective MALDI matrix for complex phospholipid mixture analysis [18]. Lumazine demonstrates superior performance compared to conventional matrices such as 2,5-dihydroxybenzoic acid, particularly for overcoming ionization suppression effects experienced with phosphatidylcholines and sphingomyelins [18]. The signal-to-noise ratio for phosphatidylglycerols and phosphatidylethanolamines using lumazine matrix achieves nearly one order of magnitude improvement over traditional matrices [18].

High-resolution mass spectrometry utilizing quadrupole time-of-flight analyzers provides exceptional accuracy for molecular weight determination and structural confirmation [19]. Liquid chromatography-mass spectrometry coupling enables comprehensive analysis of complex lumazine derivatives, with gradient elution systems providing effective separation before mass spectral analysis [19]. The integration of these techniques proves particularly valuable for metabolite identification and quantification in biological matrices.

Tandem mass spectrometry approaches facilitate detailed structural elucidation through collision-induced dissociation studies [19]. These methodologies provide fragmentation patterns that enable identification of specific structural features and molecular connectivity, proving essential for characterizing novel lumazine derivatives and their metabolic products.

Nuclear Magnetic Resonance Studies

Advanced NMR methodologies provide unparalleled structural insights into lumazine molecular architecture and dynamics. One-dimensional ¹H NMR spectroscopy reveals characteristic chemical shift patterns for lumazine derivatives, with methylene α-protons of alkyl chains appearing around 4.27 ppm and methyl terminal protons observed at 0.87 ppm [19]. Carbon-13 NMR spectroscopy enables detailed carbon framework characterization, providing complementary structural information to proton spectra.

Two-dimensional NMR techniques offer comprehensive structural elucidation capabilities through correlation spectroscopy approaches [19]. HSQC experiments provide direct carbon-proton correlations, while HMBC measurements reveal long-range carbon-proton connectivities essential for determining molecular architecture [19]. NOESY experiments demonstrate spatial proximity relationships, enabling three-dimensional structural characterization and conformational analysis.

Solid-state NMR applications utilizing magic-angle spinning techniques provide exceptional insights into protein-ligand interactions [16]. The ¹⁵N{³¹P} REDOR methodology enables precise distance measurements between nitrogen atoms in labeled proteins and phosphorus atoms in bound ligands, achieving accuracy levels better than ± 0.2 Å [16]. These measurements prove crucial for validating crystallographic structures and understanding binding site architecture in lumazine synthase complexes.

Multinuclear NMR approaches incorporating ¹⁵N and ³¹P nuclei provide comprehensive characterization of lumazine-protein interactions [16]. Cross-polarization magic-angle spinning techniques enable observation of nitrogen chemical shifts with high resolution, revealing distinct environments for histidine, arginine, and lysine residues in protein complexes [16]. These measurements facilitate detailed understanding of binding mechanisms and protein conformational changes upon ligand binding.

X-ray Crystallography Applications

X-ray crystallographic analysis has provided fundamental structural insights into lumazine-related protein complexes across multiple biological systems. High-resolution crystal structures of lumazine synthase from Aquifex aeolicus achieved 1.6 Å resolution, revealing detailed atomic arrangements within the icosahedral capsid architecture [20] [21]. These structures demonstrate strict icosahedral 532 symmetry comprising 60 identical subunits with exceptional thermostability characteristics [20].

Comparative crystallographic studies of lumazine synthase from different bacterial species have illuminated quaternary structure variations and assembly mechanisms [22] [23]. While Bacillus subtilis lumazine synthase forms 60-subunit icosahedral capsids, the Brucella abortus enzyme adopts pentameric arrangements in crystalline form, despite maintaining virtually identical active site architectures [22] [23]. These structural comparisons provide insights into evolutionary relationships and functional conservation across species.

Lumazine protein crystal structures from Photobacterium kishitanii have been determined in complexes with authentic chromophores including 6,7-dimethyl-8-ribityllumazine, riboflavin, and flavin mononucleotide at resolutions ranging from 1.42 to 2.00 Å [24] [25] [26]. These high-resolution structures reveal detailed ligand binding modes and hydrogen bonding networks that stabilize chromophore interactions within protein cavities [24] [26].

Inhibitor complex structures provide crucial insights into catalytic mechanisms and drug design opportunities [27] [28]. Crystal structures of lumazine synthase from Aquifex aeolicus complexed with various inhibitor compounds at resolutions between 1.72 and 2.2 Å reveal binding modes that mimic substrate interactions and reaction intermediates [27]. These structural studies enable development of structure-based models for catalytic processes and facilitate rational inhibitor design approaches.

Cryoelectron microscopy applications complement X-ray crystallography by providing insights into larger assembly states and dynamic conformational changes [29]. These techniques prove particularly valuable for characterizing lumazine synthase mutants that form alternative assembly states, including larger capsids with diameters approaching 300 Å that violate conventional quasi-equivalence principles [29].

The integration of crystallographic data with computational modeling approaches enables comprehensive understanding of lumazine binding mechanisms and protein-ligand interactions. Molecular dynamics simulations based on high-resolution crystal structures provide dynamic insights into binding site flexibility and conformational sampling that complement static crystallographic observations [28].

[25] PDBj. 3a35 - Crystal structure of LumP complexed with riboflavin. Retrieved from https://pdbj.org/mine/summary/3A35

[22] Braden, B.C., et al. Divergence in macromolecular assembly: X-ray crystallographic structure analysis of lumazine synthase from Brucella abortus. J Mol Biol. 2000;297(5):1031-1036. DOI: 10.1006/jmbi.2000.3640

[26] Sato, Y., et al. Crystal Structures of the Lumazine Protein from Photobacterium kishitanii. J Bacteriol. 2010;192(1):127-133. DOI: 10.1128/JB.01015-09

[21] RCSB PDB. 1HQK: CRYSTAL STRUCTURE ANALYSIS OF LUMAZINE SYNTHASE. Retrieved from https://www.rcsb.org/structure/1hqk

[23] Braden, B.C., et al. X-ray crystallographic structure analysis of lumazine synthase from Brucella abortus. J Mol Biol. 2000;297(5):1031-1036. Retrieved from https://pubmed.ncbi.nlm.nih.gov/10764570/

[27] Zhang, X., et al. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus. J Mol Biol. 2003;328(1):167-182. Retrieved from https://www.rcsb.org/structure/1NQX

[28] Morgunova, E., et al. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis. PMC. 2010. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2935281/

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

164.03342538 g/mol

Monoisotopic Mass

164.03342538 g/mol

Heavy Atom Count

12

Melting Point

348.5 °C

UNII

260MF9U4WC

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

487-21-8

Wikipedia

Lumazine

General Manufacturing Information

2,4(1H,3H)-Pteridinedione: INACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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